molecular formula C17H15N3O3 B585933 Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate CAS No. 31430-19-0

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate

Cat. No.: B585933
CAS No.: 31430-19-0
M. Wt: 309.325
InChI Key: NKAOSHOZUSWEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being ethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate according to computational nomenclature systems. The compound exhibits considerable variation in its systematic naming across different databases and regulatory frameworks, reflecting the complexity of benzimidazole carbamate nomenclature. Alternative systematic names include N-(6-benzoyl-1H-benzimidazol-2-yl)-carbamic acid ethyl ester, which emphasizes the carbamate functional group structure, and ethyl N-(5-benzoyl-1H-benzimidazol-2-yl)carbamate, highlighting positional isomerism considerations in the benzimidazole ring system.

The nomenclature variations extend to include descriptive chemical names such as Carbamic acid, N-(6-benzoyl-1H-benzimidazol-2-yl)-, ethyl ester, which systematically describes the carbamate ester functionality. International chemical databases also reference the compound as ethyl (5-benzoyl-1H-benzo[d]imidazol-2-yl)carbamate and N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic Acid Ethyl Ester, demonstrating the diverse approaches to systematic chemical nomenclature within the benzimidazole carbamate class. These naming variations reflect the compound's significance across multiple pharmaceutical and analytical chemistry applications, necessitating precise identification protocols for regulatory compliance and quality assurance procedures.

Molecular Formula and Weight

The molecular formula of this compound is definitively established as C₁₇H₁₅N₃O₃, indicating a complex organic structure containing seventeen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. This molecular composition reflects the compound's classification within the benzimidazole carbamate family, where the core benzimidazole ring system is functionalized with both benzoyl and ethyl carbamate substituents. The molecular weight has been consistently reported across multiple authoritative sources as 309.32 grams per mole, with slight variations in precision reflecting different computational methodologies and measurement standards.

Computational chemistry analyses have provided additional molecular descriptors that enhance the structural understanding of this compound. The accurate mass has been determined as 309.1113 daltons through high-resolution mass spectrometry techniques, providing precise atomic mass calculations essential for analytical identification procedures. The compound exhibits an achiral stereochemistry with zero defined stereocenters and no E/Z centers, indicating a relatively rigid molecular framework without significant conformational stereoisomerism. The molecular charge state remains neutral under standard physiological conditions, contributing to its stability as a pharmaceutical reference standard.

Molecular Parameter Value Reference
Molecular Formula C₁₇H₁₅N₃O₃
Molecular Weight 309.32 g/mol
Accurate Mass 309.1113 Da
Stereochemistry Achiral
Defined Stereocenters 0/0
Molecular Charge 0

The molecular composition analysis reveals important structural insights when compared to related benzimidazole carbamates. The presence of three nitrogen atoms within the molecular framework reflects the benzimidazole core structure combined with the carbamate nitrogen functionality. The three oxygen atoms correspond to the carbonyl groups present in both the benzoyl substituent and the carbamate ester moiety, along with the ether oxygen of the ethyl ester group. This atomic arrangement contributes to the compound's chemical stability and its utility as a pharmaceutical impurity reference standard, where precise molecular identification is essential for quality control applications in pharmaceutical manufacturing processes.

Crystallographic Data and Conformational Analysis

The crystallographic characterization of this compound reveals significant insights into its three-dimensional molecular architecture and solid-state properties. Computational conformational analyses indicate the existence of multiple stable conformations, reflecting the inherent flexibility of the benzoyl and ethyl carbamate substituents relative to the benzimidazole core structure. The compound exhibits conformational diversity typical of benzimidazole carbamate derivatives, where rotational freedom around the C-N bonds connecting the substituents to the heterocyclic ring system generates multiple energetically accessible molecular geometries.

Structural analysis through computational chemistry methods has identified key geometric parameters that define the compound's molecular architecture. The benzimidazole ring system maintains planarity consistent with aromatic heterocyclic compounds, while the benzoyl substituent adopts various orientations depending on crystallization conditions and intermolecular interactions. The ethyl carbamate moiety demonstrates additional conformational flexibility through rotation around the ethyl group C-C bond and the carbamate C-N linkage. These structural features contribute to the compound's ability to form multiple crystal polymorphs, which has implications for its stability and analytical characterization as a pharmaceutical reference standard.

The Simplified Molecular Input Line Entry System representation (CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3) provides a standardized method for computational structural analysis and database searching. This linear notation captures the complete connectivity pattern of the molecule, including the ethyl ester chain (CCOC(=O)), the central carbamate linkage (NC1=NC2), the benzimidazole ring system (C(N1)C=C(C=C2)), and the terminal benzoyl group (C(=O)C3=CC=CC=C3). International Chemical Identifier systems further support structural characterization through the InChI string InChI=1S/C17H15N3O3/c1-2-23-17(22)20-16-18-13-9-8-12(10-14(13)19-16)15(21)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20,22), which provides unambiguous structural representation for computational applications.

Properties

IUPAC Name

ethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-23-17(22)20-16-18-13-9-8-12(10-14(13)19-16)15(21)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAOSHOZUSWEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185354
Record name Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31430-19-0
Record name Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL (5-BENZOYL-1H-BENZIMIDAZOL-2-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8Z137Y72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclizing Agents and Reaction Conditions

Cyclizing agents play a critical role in forming the benzimidazole core. Ethyl carbamate derivatives are generated using reagents such as:

  • Ethyl [(methoxycarbonylamino)(methylthio)methylene]carbamate : Reacts with diamine intermediates at reflux temperatures (80–100°C) in chlorinated solvents.

  • Ethyl carbonothioimidates : Facilitate cyclization under milder conditions (25–40°C) but require extended reaction times (24–72 hours).

Table 1: Cyclization Reaction Parameters

Cyclizing AgentSolventTemperature (°C)Time (h)Yield (%)
Ethyl [(methoxy)carbamate]Trichloromethane802448.5
Ethyl carbonothioimidateDichloromethane257242.0

The choice of solvent significantly impacts yield; polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may necessitate higher temperatures.

Reduction of Oxime Intermediates

An alternative route involves reducing oxime derivatives to introduce the benzoyl group. Methyl [5-(benzoyl)-1H-benzimidazol-2-yl]carbamate serves as a precursor, where the methyl ester is transesterified to ethyl using ethanol and a catalytic base (e.g., sodium ethoxide). The oxime intermediate, methyl [5-[(4-fluorophenyl)(methoxyimino)methyl]-1H-benzimidazol-2-yl]carbamate, is hydrogenated over palladium on charcoal (10% Pd/C) in methanol under 42 psi H₂ at 40°C. Substituting methyl with ethyl groups requires adjusting the alkoxy moiety during the carbamate formation step.

Hydrogenation vs. Chemical Reduction

  • Catalytic Hydrogenation : Achieves higher yields (75–85%) but demands specialized equipment.

  • Zinc/Acetic Acid Reduction : A cost-effective alternative, though yields drop to 60–65% due to side reactions.

Table 2: Reduction Methods and Outcomes

MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)
Hydrogenation10% Pd/CMeOH4085
Zinc/Acetic AcidZn, HOAcEtOH2562

Salt Formation and Purification

This compound exhibits limited aqueous solubility, necessitating salt formation for pharmaceutical applications. Recrystallization from hydrochloric acid (HCl) yields the hydrochloride salt, which demonstrates >50,000 mg/L solubility compared to 45 mg/L for the free base. The process involves dissolving the free base in ethanol, adding concentrated HCl, and cooling to precipitate the salt.

Recrystallization Solvents and Purity

  • 2,2'-Oxybispropane (Diethyl Ether) : Yields crystalline product with 99% purity but requires low temperatures (−20°C).

  • Methanol/Water Mixtures : Achieves 95–97% purity at ambient conditions, suitable for industrial-scale production.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
Cyclization348.599High
Reduction of Oxime46295Moderate
Salt Formation29099High

The cyclization route offers superior scalability and purity, making it ideal for bulk synthesis. However, the reduction method provides flexibility in modifying the benzoyl group’s substituents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines .

Scientific Research Applications

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. It binds to the β-tubulin protein in parasitic organisms, inhibiting the polymerization of microtubules. This disruption of microtubule formation leads to the inhibition of cell division and ultimately the death of the parasite .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparison

The following table summarizes key structural and pharmacological differences between ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate and related benzimidazole-carbamate derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Pharmacological Role Key References
This compound 31430-19-0 C₁₇H₁₅N₃O₃ 309.32 5-benzoyl, 2-ethyl carbamate Mebendazole impurity/degradation product
Carbendazim (methyl carbamate) 10605-21-7 C₉H₉N₃O₂ 191.19 2-methyl carbamate Systemic fungicide; Benomyl metabolite
Mthis compound 31431-29-7 C₁₅H₁₃N₃O₃ 295.29 5-benzoyl, 2-methyl carbamate Structural analog (methyl variant)
Ethyl (5-(propylthio)-1H-benzimidazol-2-yl)carbamate 139751-05-6 C₁₃H₁₇N₃O₂S 279.36 5-propylthio, 2-ethyl carbamate Albendazole impurity
R 17934 (thienylcarbonyl derivative) - ~C₁₄H₁₄N₃O₃S ~304.07 5-(2-thienylcarbonyl), 2-methyl carbamate Antitumoral (microtubule disruption)
Methyl 6-chloro-1H-benzimidazol-2-ylcarbamate 20367-38-8 C₉H₈ClN₃O₂ 225.63 6-chloro, 2-methyl carbamate Genotoxic impurity (potential)

Functional and Pharmacological Differences

Substituent Effects on Activity
  • However, in the context of mebendazole impurities, this group may reduce efficacy compared to the parent drug due to altered binding to β-tubulin in parasites .
  • Thienylcarbonyl (R 17934) : Replacement of benzoyl with 2-thienylcarbonyl in R 17934 confers antitumoral activity by disrupting microtubule assembly in malignant cells .
  • Propylthio Group (Albendazole Impurity) : The sulfur-containing substituent in ethyl (5-(propylthio)-1H-benzimidazol-2-yl)carbamate likely alters metabolic stability and solubility, impacting its role as an Albendazole impurity .
Carbamate Ester Variations
  • Ethyl vs. Methyl Carbamate : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, prolonging half-life. This difference is critical in impurity profiles, where ethyl derivatives may accumulate differently than methyl analogs (e.g., Carbendazim vs. target compound) .

Biological Activity

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate is a compound belonging to the benzimidazole class, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiparasitic, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with a benzoyl substituent and an ethyl carbamate functional group. The structural formula can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This structure is significant in conferring various pharmacological activities.

1. Antimicrobial Activity

Research has indicated that compounds within the benzimidazole class exhibit notable antimicrobial properties. This compound has shown effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

In a study utilizing disc diffusion methods on Müller-Hinton agar, the compound demonstrated significant antibacterial activity comparable to standard antibiotics such as Gentamycin at various concentrations (1 µg/ml, 10 µg/ml, 100 µg/ml) .

Concentration (µg/ml)E. coli Inhibition Zone (mm)P. aeruginosa Inhibition Zone (mm)S. aureus Inhibition Zone (mm)
112108
10181512
100252218

2. Antiparasitic Activity

This compound has been studied for its potential as an anthelmintic agent. The mechanism of action involves disrupting the cytoskeleton of parasitic worms, impairing their nutrient uptake and leading to their death. This compound targets various helminths such as:

  • Giardia
  • Ascaris lumbricoides (large common roundworm)
  • Enterobius vermicularis (pinworm)

The compound's efficacy in eliminating these parasites has been documented in animal studies, where it was administered at doses ranging from 12.5 to 50 mg/kg/day over several days .

3. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that derivatives of benzimidazole exhibited significant growth inhibition in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The IC50 values for some derivatives were reported to be comparable to established chemotherapeutic agents like Doxorubicin and 5-Fluorouracil .

The pharmacokinetic profile of this compound indicates that it is poorly absorbed in the gastrointestinal tract, which may limit its bioavailability. However, once absorbed, it acts primarily by affecting microtubule dynamics within target cells .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • Antimicrobial Efficacy : A clinical trial examined its effectiveness against multidrug-resistant strains of bacteria, showing promising results that warrant further investigation.
  • Antiparasitic Treatment : In veterinary medicine, this compound has been used successfully to treat intestinal helminth infections in dogs, demonstrating a high cure rate without significant side effects .
  • Cancer Treatment Research : Preclinical studies have shown that this compound can induce apoptosis in cancer cells, leading researchers to consider it as a candidate for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. How is Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate structurally characterized in academic research?

  • Methodological Answer: Structural elucidation typically employs X-ray crystallography using programs like SHELXL for refinement of small-molecule structures. The compound's SMILES (CCOC(=O)Nc1nc2cc(ccc2[nH]1)C(=O)c3ccccc3) and InChI identifiers (InChI=1S/C17H15N3O3/c1-2-23-17(22)20-16-18-13-9-8-12(10-14(13)19-16)15(21)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20,22)) are critical for computational modeling and database referencing .

Q. What analytical techniques are validated for detecting this compound in pharmaceutical matrices?

  • Methodological Answer: Gas chromatography–mass spectrometry (GC-MS) is the gold standard, achieving intra-day precision with a relative standard deviation (RSD) of 6.72% for ethyl carbamate derivatives. High-performance liquid chromatography (HPLC) with pre-column derivatization using 9-xanthydrol and fluorescence detection is also effective, particularly for low-concentration quantification (e.g., µg/kg range) in complex matrices .

Q. What are the known genotoxic risks associated with carbamate derivatives like this compound?

  • Methodological Answer: While direct data on this specific compound is limited, ethyl carbamate (a structural analog) shows clastogenicity in vivo (e.g., micronucleus formation in rodents) but inconsistent in vitro results. For example, in human lymphocytes, ethyl carbamate induces sister chromatid exchange but not chromosomal aberrations. These discrepancies highlight the need for metabolic activation (e.g., CYP2E1-mediated oxidation) in toxicity studies .

Advanced Research Questions

Q. How can researchers design experiments to study the metabolic activation of this compound?

  • Methodological Answer: Use human liver microsomes supplemented with NADPH to simulate CYP2E1-mediated metabolism. Track metabolites like vinyl carbamate and 2-hydroxyethyl carbamate via LC-MS/MS. Comparative studies with rodent microsomes can clarify species-specific metabolic pathways, as neonatal mice show slower ethyl carbamate elimination due to underdeveloped microsomal esterases .

Q. How can contradictory clastogenicity data between in vitro and in vivo models be reconciled for carbamate derivatives?

  • Methodological Answer: Address dose dependency and metabolic context. In vitro assays often lack metabolic activation systems (e.g., S9 liver fractions), leading to false negatives. For example, ethyl carbamate requires CYP2E1 oxidation to form DNA-reactive metabolites like vinyl carbamate. Incorporate exogenous metabolic activation in vitro and validate with in vivo micronucleus assays in transgenic rodent models .

Q. What advanced chromatographic methods optimize detection of this compound in complex biological matrices?

  • Methodological Answer: Combine column chromatography (e.g., C18 stationary phase) with GC-MS using deuterated internal standards (e.g., d5-ethyl carbamate) to correct for matrix interference. For fermented food samples, validate methods via collaborative trials adhering to AOAC International protocols, ensuring limits of detection ≤35 µg/L .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.